molecular formula C7H15F3Si B054436 Triethyl(trifluoromethyl)silane CAS No. 120120-26-5

Triethyl(trifluoromethyl)silane

Cat. No. B054436
M. Wt: 184.27 g/mol
InChI Key: ZHSKFONQCREGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04845258

Procedure details

A flask equipped with a dry ice condenser was flame dried under a nitrogen stream, and charged with 25 g (0.17 mol) of chlorotriethylsilane and 40 mL of dichloromethane. After cooling the resulting solution to -78° C. and charging the condenser with dry ice and acetone, 40 mL (0.43 mol) of bromotrifluoromethane (Freon 13B1) that had been condensed into a graduated tube was warmed to room temperature and allowed to distill into the flask. The cold solution was treated dropwise with 66mL (0.24 mol) of hexaethylphosphorous triamide, allowed to stir at -78° C. for two hours, and allowed to stir at room temperature overnight. Low boiling components were then short path distilled into a cold (-78° C.) receiving flask at >1 torr with the pot temperature kept at <50° C. The distillate was further fractionated by removal of the dichloromethane (40°-45° C. at atmospheric pressure) and short path distillation to give 22.0 g of 98% pure (69% yield) triethyltrifluoromethylsilane: bp 52°-54° C. at 10 torr; 1H NMR (CDCl3) δ 0.59-1.16 (m); 19F NMR (CDCl3, relative to CFCl3) - 61.3 ppm (s); IR (neat) 2960, 2915, 2882, 1458, 1413, 1206, 1055, 1020, 734, 693 cm-1 ; mass spectrum (70 eV) m/z (relative intensity) 115 (66, M-CF3), 105 (46), 87 (85), 77 (100), 59 (56), 49 (41), 47 (37), 41 (38). Anal. Calcd. for C7H15F3Si: C, 45.62; H, 8.20. Found: C, 47.53; H, 8.56.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH2:7][CH3:8])([CH2:5][CH3:6])[CH2:3][CH3:4].C(=O)=O.Br[C:13]([F:16])([F:15])[F:14].C(N(CC)P(N(CC)CC)N(CC)CC)C>CC(C)=O.ClCCl>[CH2:3]([Si:2]([CH2:7][CH3:8])([CH2:5][CH3:6])[C:13]([F:16])([F:15])[F:14])[CH3:4]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl[Si](CC)(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
BrC(F)(F)F
Step Four
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)N(P(N(CC)CC)N(CC)CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at -78° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a dry ice condenser
TEMPERATURE
Type
TEMPERATURE
Details
was flame
CUSTOM
Type
CUSTOM
Details
dried under a nitrogen stream
CUSTOM
Type
CUSTOM
Details
condensed into a graduated tube
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
DISTILLATION
Type
DISTILLATION
Details
to distill into the flask
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
short path distilled into a cold (-78° C.)
CUSTOM
Type
CUSTOM
Details
kept at <50° C
CUSTOM
Type
CUSTOM
Details
The distillate was further fractionated by removal of the dichloromethane (40°-45° C. at atmospheric pressure) and short path distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)[Si](C(F)(F)F)(CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.